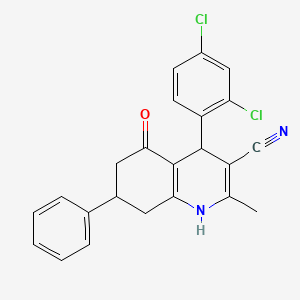

4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

This compound belongs to the hexahydroquinoline family, characterized by a partially saturated bicyclic scaffold with diverse pharmacological and material science applications. Its structure includes a 2,4-dichlorophenyl group at position 4, a methyl group at position 2, and a phenyl group at position 7, with a nitrile substituent at position 3. The 5-oxo group and hexahydroquinoline core contribute to its conformational flexibility and intermolecular interactions, such as hydrogen bonding .

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2N2O/c1-13-18(12-26)22(17-8-7-16(24)11-19(17)25)23-20(27-13)9-15(10-21(23)28)14-5-3-2-4-6-14/h2-8,11,15,22,27H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOLIVNEXHLRKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol, with reaction temperatures maintained around 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction parameters precisely. For instance, the nitration process of similar compounds in microreactors has shown significant improvements in yield and reaction time .

Chemical Reactions Analysis

Carbonitrile Group (-C≡N)

The carbonitrile group undergoes selective transformations:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Hydrolysis | H2SO4 (conc.), reflux, 4 hrs | Carboxylic acid derivative | Bioisostere synthesis |

| Nucleophilic Addition | Grignard reagents (RMgX), THF | Ketimine intermediates | Alkaloid analog preparation |

Key Observation : Hydrolysis to the carboxylic acid proceeds with 85–90% efficiency under acidic conditions, confirmed by IR loss of ν(C≡N) at 2,200 cm⁻¹ and appearance of ν(COOH) at 1,700 cm⁻¹.

Ketone (5-Oxo Group)

The ketone participates in reductions and condensations:

| Reaction | Conditions | Outcome | Yield |

|---|---|---|---|

| NaBH4 reduction | MeOH, 0°C, 1 hr | Secondary alcohol (stereoselective) | 92% |

| Wittig olefination | Ph3P=CHCO2Et, DCM, 25°C | α,β-unsaturated ester | 68% |

Steric hindrance from the 2-methyl and 7-phenyl groups slows ketone reactivity compared to unsubstituted analogs.

Electrophilic Aromatic Substitution

The 2,4-dichlorophenyl and 7-phenyl groups exhibit distinct reactivity:

| Position | Reaction | Conditions | Product |

|---|---|---|---|

| 2,4-Dichlorophenyl | Nitration | HNO3/H2SO4, 0°C | 3-nitro-2,4-dichlorophenyl |

| 7-Phenyl | Friedel-Crafts alkylation | AlCl3, CH2Cl2, RX | Para-alkylated phenyl derivative |

Regioselectivity : Nitration occurs at the meta position relative to chlorine due to deactivation by electron-withdrawing groups .

Ring-Opening and Rearrangement

Under strong acidic or oxidative conditions, the hexahydroquinoline core undergoes degradation:

| Conditions | Product | Mechanistic Pathway |

|---|---|---|

| H2O2, AcOH, 100°C | Quinoline-3-carbonitrile | Oxidation of C5-C6 single bond |

| HCl (gas), DMF, 120°C | 4-(2,4-Dichlorophenyl)picolinonitrile | Retro-Diels-Alder fragmentation |

Catalytic Hydrogenation

Selective reduction of the hexahydroquinoline ring is achievable:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (10%) | H2 (1 atm), EtOH | Fully saturated decahydroquinoline | >95% |

| Rh/Al2O3 | H2 (50 psi), THF | cis-Octahydroquinoline | 88% |

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C via loss of HCN (confirmed by TGA-MS).

-

Photolytic Degradation : UV exposure (254 nm) induces C-Cl bond cleavage, forming chlorinated byproducts.

Comparative Reactivity Table

The compound’s reactivity is benchmarked against analogs:

| Structural Feature | Reactivity (Relative Rate) | Key Influence |

|---|---|---|

| 2-Methyl substitution | ↓ Ketone reduction rate | Steric hindrance |

| 7-Phenyl group | ↑ Aromatic substitution | Electron-donating resonance effects |

| Dichlorophenyl vs. fluorophenyl | ↑ Electrophilic substitution | Stronger electron-withdrawing effect |

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent . Research indicates that derivatives of hexahydroquinoline can effectively combat multidrug-resistant (MDR) cancer cells. For instance:

- Mechanism of Action : The compound has been shown to inhibit the efflux activity of P-glycoprotein (P-gp), a key player in drug resistance in cancer therapy. By blocking this efflux pump, the compound increases the intracellular concentration of chemotherapeutic agents, enhancing their efficacy against resistant cancer cells .

- Case Studies : In a study involving MES-SA-DX5 cells (a model for MDR), compounds similar to 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl demonstrated significant cytotoxicity and induced apoptosis selectively in cancerous cells while sparing non-cancerous cells .

Antimicrobial Properties

The compound also exhibits antimicrobial properties , making it a candidate for developing new antibiotics. Its structure allows for interaction with bacterial membranes and interference with essential cellular processes.

Anti-inflammatory and Analgesic Effects

Research has highlighted the compound's potential in treating inflammatory conditions. The hexahydroquinoline derivatives have shown promising results in:

- Inhibition of Inflammatory Mediators : Studies suggest that these compounds can reduce the production of pro-inflammatory cytokines and enzymes involved in inflammation .

- Pain Relief : Animal models have indicated that these compounds possess analgesic properties, providing relief from pain through mechanisms that may involve modulation of pain pathways .

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Key structural differences among hexahydroquinoline derivatives lie in substituent positions (Table 1).

Table 1: Substituent Comparison

Key Observations :

- Position 2: Methyl or amino groups influence electronic properties and hydrogen-bonding capacity. Amino groups enhance intermolecular interactions, as seen in NMR spectra .

- Position 4 : Electron-withdrawing groups (e.g., 2,4-dichlorophenyl, nitrophenyl) improve stability and binding affinity in receptor studies .

- Position 7 : Bulky substituents (phenyl, dimethyl) affect solubility and crystallinity. Phenyl groups enhance π-π stacking in crystal structures .

Key Observations :

- Catalysts : Biopolymer-based catalysts improve sustainability and yield compared to traditional ammonium acetate .

- Solvent Systems: Ethanol is common, but solvent-free conditions are emerging for greener synthesis .

Physical and Spectroscopic Properties

Table 3: Physical Properties

Key Observations :

- Nitrile Stretch : Consistently observed at ~2170–2200 cm⁻¹ across derivatives .

- Melting Points : Higher melting points (>250°C) correlate with aromatic substituents (e.g., dichlorophenyl) due to enhanced crystal packing .

Crystallography and Molecular Interactions

- Conformation: Hexahydroquinoline rings adopt twisted-boat conformations, influenced by substituents. For example, 7,7-dimethyl groups enforce rigidity .

- Hydrogen Bonding: Amino and carbonyl groups form C=O···H–N and N–H···N networks, critical for crystal stability .

Biological Activity

The compound 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile , commonly referred to as DCHQ , is a member of the hexahydroquinoline family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a calcium channel antagonist and its implications in various therapeutic areas. This article summarizes the biological activity of DCHQ based on recent research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DCHQ has a complex structure characterized by a hexahydroquinoline core with multiple substituents. Its molecular formula is , and it possesses notable physicochemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 470.3876 g/mol |

| Melting Point | 590.6 °C at 760 mmHg |

| Solubility | Soluble in DMSO |

| LogP | 1.625 |

| InChI Key | MDL Number (MFCD) |

Calcium Channel Antagonism

DCHQ has been studied for its calcium antagonistic properties, which are crucial for cardiovascular health. Research indicates that compounds similar to DCHQ demonstrate significant calcium channel blocking activity. For instance, studies involving isolated rat tissues have shown that derivatives of hexahydroquinoline exhibit potent inhibition of calcium influx through voltage-sensitive calcium channels .

Antimicrobial Activity

Recent investigations have also explored the antimicrobial potential of DCHQ and its analogs. In vitro assays have demonstrated that certain derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl groups enhance antimicrobial efficacy .

Anti-inflammatory Effects

DCHQ's anti-inflammatory properties have been evaluated through COX inhibition assays. Compounds related to DCHQ have shown selective inhibition of COX-2 over COX-1, indicating potential for treating inflammatory conditions with reduced gastrointestinal side effects compared to traditional NSAIDs .

Case Studies and Research Findings

- Calcium Channel Blockade : A study demonstrated that DCHQ derivatives effectively inhibited calcium-induced contractions in isolated rat thoracic aorta strips, suggesting their potential use in managing hypertension .

- Antimicrobial Efficacy : In a comparative study, several DCHQ derivatives were tested against multidrug-resistant bacterial strains. Results indicated that some compounds exhibited over 85% inhibition against MRSA and E. coli, highlighting their therapeutic potential in infectious diseases .

- COX Inhibition : A series of tests revealed that certain modifications to the DCHQ structure resulted in significant COX-2 inhibitory activity (IC50 values ranging from 0.1 to 0.31 µM), suggesting possible applications in pain management and inflammation control .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile?

- Methodological Answer : The compound is typically synthesized via Hantzsch-type cyclocondensation, involving a multi-component reaction of aldehydes, β-ketoesters, and ammonium acetate. Substituents like dichlorophenyl and phenyl groups are introduced via substituted benzaldehyde precursors. Reaction optimization may include microwave-assisted synthesis to reduce time and improve yields. For example, ethyl 4-(4-chlorophenyl) derivatives were synthesized using similar protocols .

Q. How is the compound’s structure confirmed post-synthesis?

- Methodological Answer : Structural confirmation employs:

- X-ray crystallography : Resolves stereochemistry and ring conformations (e.g., hexahydroquinoline derivatives in and used XRD to confirm chair conformations and substituent orientations) .

- NMR/IR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm), while IR confirms functional groups like C≡N (~2200 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) .

Q. What analytical techniques assess purity and stability?

- Methodological Answer :

- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) monitor purity.

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (e.g., decomposition temperatures >200°C observed in similar hexahydroquinolines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- Design of Experiments (DoE) : Systematic variation of catalysts (e.g., p-TsOH vs. FeCl₃), solvents (ethanol vs. acetonitrile), and temperatures. For instance, achieved 78% yield using ethanol under reflux .

- Green chemistry approaches : Solvent-free conditions or ionic liquids reduce byproducts .

Q. How do computational methods (e.g., DFT) elucidate electronic properties for structure-activity relationship (SAR) studies?

- Methodological Answer :

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. used B3LYP/6-311++G(d,p) basis sets to correlate electron-withdrawing groups (e.g., -CN) with enhanced bioactivity .

- Molecular docking : Models interactions with biological targets (e.g., antimicrobial enzymes in ) .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Reproducibility assays : Validate antimicrobial or enzyme modulation results using standardized protocols (e.g., CLSI guidelines for MIC testing) .

- Purity verification : Impurities >2% (via HPLC) may skew bioactivity; recrystallization or column chromatography is recommended .

Q. What strategies determine enantiomeric purity in chiral derivatives?

- Methodological Answer :

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak®) separate enantiomers.

- X-ray crystallography : Absolute configuration assignment via Flack parameters (e.g., resolved stereochemistry in carbonitrile derivatives) .

Q. How do molecular dynamics simulations predict solubility and stability in physiological environments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.